Home > Products > Screening Compounds P138255 > Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether
Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether -

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Catalog Number: EVT-15429967
CAS Number:
Molecular Formula: C48H66N2O4
Molecular Weight: 735.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) ether is a chemical compound primarily recognized as a prodrug for the treatment of overactive bladder syndrome. It is a derivative of tolterodine and is converted in the body to its active metabolite, 5-hydroxymethyl tolterodine. This compound exhibits antimuscarinic properties, which help to reduce bladder contractions and urinary urgency.

Source

Fesoterodinyl is synthesized from various chemical precursors, including tolterodine. Its development has been documented in several patents and scientific publications that describe its synthesis and pharmacological properties .

Classification

Fesoterodinyl falls under the category of antimuscarinic agents, specifically targeting muscarinic acetylcholine receptors. It is classified as a prodrug due to its metabolic conversion into an active form that exerts therapeutic effects .

Synthesis Analysis

Methods

The synthesis of fesoterodinyl involves multiple steps, typically starting with the preparation of intermediates derived from tolterodine. The process can be divided into two main parts:

  1. Synthesis of Intermediates: This involves the formation of various derivatives through acylation and other chemical reactions.
  2. Final Synthesis: The final compound is synthesized through esterification processes involving specific reagents and conditions to yield high purity and yield .

Technical Details

The synthesis often employs techniques such as:

  • Esterification: Reacting carboxylic acids with alcohols in the presence of catalysts.
  • Reduction Reactions: Converting ketones or aldehydes into alcohols to modify functional groups.
  • Purification Processes: Techniques such as crystallization or chromatography are used to isolate the desired product from impurities .
Molecular Structure Analysis

Structure

Fesoterodinyl has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C30H41NO7C_{30}H_{41}NO_{7} with a molecular weight of approximately 527.649 g/mol.

Data

  • IUPAC Name: (2E)-but-2-enedioic acid; 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate
  • CAS Number: 286930-03-8
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 13 .
Chemical Reactions Analysis

Reactions

Fesoterodinyl participates in various chemical reactions typical for esters, including hydrolysis and transesterification. It can also undergo metabolic transformations in vivo, primarily through hydrolysis by plasma esterases to yield its active metabolite, 5-hydroxymethyl tolterodine.

Technical Details

The metabolic pathway involves:

  • Hydrolysis: The ester bond in fesoterodinyl is cleaved by esterases, releasing the active form.
  • Further Metabolism: The active metabolite may undergo additional reactions via cytochrome P450 enzymes, leading to further inactive metabolites .
Mechanism of Action

Fesoterodinyl acts primarily as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are responsible for bladder contraction. Upon administration, it is converted to its active form, which binds to these receptors, inhibiting their action and thereby reducing detrusor muscle contractions.

Process

  1. Conversion: Fesoterodinyl is hydrolyzed into 5-hydroxymethyl tolterodine.
  2. Receptor Binding: The active metabolite competes with acetylcholine at muscarinic receptors.
  3. Reduced Contraction: This antagonism leads to decreased detrusor pressure and reduced urinary urgency .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Fesoterodinyl has low water solubility (0.00205 mg/mL).
  • Melting Point: Specific melting point data may vary but generally indicates stability under physiological conditions.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 5.45, indicating high lipophilicity.
  • pKa Values: Strongest acidic pKa around 14.98, suggesting limited acidic character under physiological pH.
  • Polar Surface Area: Approximately 124 Ų, influencing membrane permeability .
Applications

Fesoterodinyl is primarily used in clinical settings for managing overactive bladder syndrome. Its antimuscarinic properties make it effective in reducing symptoms such as urinary urgency and frequency.

Scientific Uses

Beyond its clinical applications, research continues into its pharmacokinetics and interactions with other medications. Studies focus on optimizing dosing regimens and understanding its interactions with metabolic pathways involving cytochrome P450 enzymes, which can affect drug efficacy and safety profiles .

Introduction to Fesoterodine in Pharmacological Research

Nomenclature and Structural Classification Within Antimuscarinic Agents

Systematic Nomenclature:

  • IUPAC Name: [2-[(1R)-3-[Bis(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
  • Molecular Formula: C₂₆H₃₇NO₃
  • CAS Registry: 286930-03-8 [4] [10]

Structural Features:Fesoterodine belongs to the tertiary amine antimuscarinics class, characterized by:

  • Prodrug moiety: A benzoate ester group enabling rapid hydrolysis to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)
  • Chiral center: R-configuration at the C1 position of the phenylpropyl chain, critical for muscarinic receptor affinity
  • Hydrophobic domains: Diisopropylamino group and phenyl rings facilitating receptor docking [3] [8] [10]

Table 1: Structural Comparison of Key Antimuscarinics

CompoundCore ScaffoldActive MetaboliteProdrug Conversion
FesoterodineAryl ester5-HMTEsterase-mediated
TolterodineBenzylic alcohol5-HMTCYP2D6-dependent
OxybutyninCycloalkyl esterN-desethyloxybutyninHepatic CYP3A4

Historical Evolution of Fesoterodine as a Prodrug Derivative

Pharmacokinetic Challenges with Tolterodine:

  • Tolterodine’s metabolism to 5-HMT depended heavily on cytochrome P450 2D6 (CYP2D6), exhibiting significant polymorphism (19% of Black and 10% of White populations are poor metabolizers) [3]
  • Poor metabolizers experienced 7-fold higher tolterodine plasma concentrations but negligible 5-HMT, leading to inconsistent efficacy and adverse effects [3] [8]

Rational Design of Fesoterodine:

  • Esterase-mediated activation: Ubiquitous non-specific esterases hydrolyze fesoterodine within minutes, yielding 5-HMT without CYP involvement
  • Dose proportionality: Plasma 5-HMT concentrations increase linearly with fesoterodine dosage (4mg → 8mg)
  • Reduced variability: Inter-subject variability in 5-HMT exposure is 25% vs. 53% with tolterodine [2] [3] [8]

Table 2: Metabolic Pathway Comparison

ParameterTolterodineFesoterodine
Primary EnzymeCYP2D6Nonspecific esterases
Active Metabolite5-HMT5-HMT
Tₘₐₓ of Metabolite2–6 hours4–6 hours
Bioavailability of 5-HMTVariable (CYP-dependent)52%
Impact of CYP PolymorphismHighNegligible

Role in Overactive Bladder (OAB) Therapeutics: Academic Context

Mechanistic Basis:

  • 5-HMT competitively antagonizes muscarinic receptors (M₁–M₅), with highest affinity for M₃ (Kᵢ = 5.7 nM)
  • M₃ receptors mediate detrusor smooth muscle contraction and urothelial afferent signaling [2] [3] [8]

Therapeutic Outcomes:1. Symptom reduction:- 30% decrease in urinary frequency (vs. 18% placebo)- 65% reduction in urgency incontinence episodes (dose-dependent) [9]2. Quality of life metrics:- 38-point improvement in OAB-q Symptom Bother score (exceeding 10-point minimal important difference)- 59% patients reported ≥2-point improvement on Patient Perception of Bladder Condition scale [9]

Comparative Efficacy:

  • Head-to-head trials demonstrated fesoterodine 8mg’s superiority over tolterodine 4mg ER:
  • 0.8 fewer urgency incontinence episodes/24h (p<0.05)
  • 12mL greater mean voided volume (p<0.05) [3] [8]

Table 3: Receptor Binding Affinity Profiles

CompoundM₁ Kᵢ (nM)M₂ Kᵢ (nM)M₃ Kᵢ (nM)M₄ Kᵢ (nM)M₅ Kᵢ (nM)
5-HMT5.95.65.75.86.1
Oxybutynin4.536.53.35.219.6
Tolterodine6.96.76.46.85.9

Innovation in Clinical Practice:

  • Dose flexibility: Unique among antimuscarinics, allowing escalation from 4mg to 8mg based on efficacy/tolerability
  • Rapid onset: Significant symptom improvement within 3–7 days of initiation [4] [9]

Properties

Product Name

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate

Molecular Formula

C48H66N2O4

Molecular Weight

735.0 g/mol

InChI

InChI=1S/C48H66N2O4/c1-33(2)48(52)54-47-24-22-39(30-45(47)43(41-19-15-12-16-20-41)26-28-50(36(7)8)37(9)10)32-53-46-23-21-38(31-51)29-44(46)42(40-17-13-11-14-18-40)25-27-49(34(3)4)35(5)6/h11-24,29-30,33-37,42-43,51H,25-28,31-32H2,1-10H3/t42?,43-/m1/s1

InChI Key

SOSXDUQUWXWKQR-XFCPCMSTSA-N

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.